ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851948-41-9
Cat. No.: VC6323695
Molecular Formula: C24H20N4O6S
Molecular Weight: 492.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851948-41-9 |
|---|---|
| Molecular Formula | C24H20N4O6S |
| Molecular Weight | 492.51 |
| IUPAC Name | ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C24H20N4O6S/c1-4-34-24(31)20-17-12-35-22(25-21(29)16-6-5-7-18(14(16)3)28(32)33)19(17)23(30)27(26-20)15-10-8-13(2)9-11-15/h5-12H,4H2,1-3H3,(H,25,29) |
| Standard InChI Key | QUMPXUGMYVPJHR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C |
Introduction
Key Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O5S |
| Molecular Weight | 476.51 g/mol |
| Functional Groups | Nitro group (-NO2), amide (-CONH-), ester (-COOEt), ketone (-C=O) |
| Core Structure | Thieno[3,4-d]pyridazine |
The presence of electron-withdrawing (e.g., nitro group) and electron-donating groups (e.g., methyl group) on the aromatic rings can influence the compound's reactivity and binding interactions in biological systems.
Synthesis Pathway
The synthesis of ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multistep organic reactions. These steps include:
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Preparation of the Thieno[3,4-d]Pyridazine Core:
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The core is synthesized through cyclization reactions involving thiophene derivatives and hydrazine-based intermediates.
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Introduction of Substituents:
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Functional groups such as the nitrobenzamido moiety are introduced via nucleophilic substitution or amidation reactions.
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Esterification:
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The ethyl ester group is added using ethanol in the presence of acidic or basic catalysts.
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Potential Applications
Ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been studied for its potential in drug discovery due to its structural features that allow interactions with biological targets.
Applications in Medicinal Chemistry:
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Antimicrobial Activity:
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Compounds with a thienopyridazine scaffold have shown activity against bacterial and fungal pathogens by inhibiting critical enzymes or disrupting cell membranes.
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Anticancer Potential:
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The nitrobenzamido group can act as a pharmacophore for targeting cancer cells by inducing oxidative stress or DNA damage.
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Anti-inflammatory Properties:
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Derivatives of thienopyridazines are known to inhibit inflammatory mediators such as COX enzymes.
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Docking Studies:
Computational studies suggest that this compound may bind effectively to enzyme active sites due to its planar aromatic system and hydrogen-bonding capabilities provided by the amide and nitro groups.
Biological Evaluation:
Studies on structurally similar compounds have demonstrated promising results:
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